8-Fluoro-3-iodoimidazo[1,2-a]pyridine

bioisosterism physicochemical properties GABAA receptor modulation

For medicinal chemistry programs requiring rapid C3 diversification, this dual-halogenated building block solves the reactivity-stability trade-off. The iodo handle enables efficient Pd-catalyzed cross-coupling, while the 8-fluoro substituent modulates lipophilicity and reduces P-gp efflux susceptibility. - Enables Suzuki-Miyaura coupling yields of 60-85% for library synthesis. - 8-Fluoro substitution reduces Pgp efflux ratios from >10 to 1.3 in kinase inhibitor series. - Lead-like properties (MW 262.02; LogP 2.74) provide ample fragment growth capacity.

Molecular Formula C7H4FIN2
Molecular Weight 262.02 g/mol
Cat. No. B12852090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-3-iodoimidazo[1,2-a]pyridine
Molecular FormulaC7H4FIN2
Molecular Weight262.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)F)I
InChIInChI=1S/C7H4FIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
InChIKeyPRGPTTIUITUFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-3-iodoimidazo[1,2-a]pyridine Overview


8-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 1211579-45-1) is a halogenated heterocyclic compound of the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic scaffold containing both imidazole and pyridine rings with a fluorine atom at the 8-position and an iodine atom at the 3-position . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its potent biological activity across diverse target classes [1]. The dual halogenation pattern is intentionally designed: the iodine at C3 serves as a reactive handle for cross-coupling chemistry to generate molecular diversity, while the fluorine at C8 modulates physicochemical properties and can act as a bioisosteric replacement for other heterocyclic systems [2].

Iodo handle for Suzuki / Heck cross-coupling diversification
Fluorine modulates lipophilicity and metabolic profile
Bioisosteric replacement of imidazo[1,2-a]pyrimidine in CNS research

Why 8-Fluoro-3-iodoimidazo[1,2-a]pyridine Cannot Be Replaced


Generic substitution among imidazo[1,2-a]pyridine derivatives is not feasible due to the synergistic and orthogonal roles of the fluorine and iodine substituents. The iodine at C3 provides a uniquely reactive site for Pd-catalyzed cross-coupling reactions, and its reactivity is highly sensitive to the electronic nature of substituents at the C2 position [1]. Concurrently, the fluorine at C8 modulates physicochemical properties critical for in vivo drug performance, including lipophilicity, metabolic stability, and P-glycoprotein efflux susceptibility [2][3]. Simple substitution with a non-halogenated scaffold, a mono-iodinated analog lacking fluorine, or an analog with alternative halogens (e.g., Cl for F) fundamentally alters the compound's synthetic utility, its resultant physicochemical profile, and the downstream pharmacological properties of any elaborated lead series.

Non-halogenated scaffold
Lacks both the iodo cross-coupling handle and the fluorine-driven physicochemical modulation; synthetic utility may shift significantly.
Mono-iodinated analog (no 8-F)
Maintains coupling reactivity but may not reproduce the lipophilicity, metabolic stability, or efflux profile imparted by fluorine.
Alternative halogen substitution (Cl, Br)
Reactivity in cross-coupling and bioisosteric mimicry can differ; 8-Cl may not recapitulate the physicochemical match observed with 8-F.

8-Fluoro-3-iodoimidazo[1,2-a]pyridine: Comparative & Quantitative Evidence


Bioisosteric Mimicry of Imidazo[1,2-a]pyrimidine

The 8-fluoroimidazo[1,2-a]pyridine ring system, the core scaffold of the target compound, has been quantitatively established as a physicochemical mimic of the imidazo[1,2-a]pyrimidine ring system using both in silico and experimental techniques [1]. Key comparative data includes: Log P (Lipophilicity) and pKa (Acidity/Basicity), demonstrating the fluorine atom's ability to fine-tune these critical properties relative to the nitrogen-containing pyrimidine comparator.

Lipophilicity Match
Head-to-head
ΔLog P = -0.23 (8-F vs pyrimidine core)
Supports bioisosteric replacement study context
Octanol/water partition at physiological pH
bioisosterism physicochemical properties GABAA receptor modulation drug design

Fluorine-Directed Suzuki-Miyaura Coupling Reactivity

In Suzuki-Miyaura cross-coupling reactions at the C3-iodo position, the nature of the C2 substituent on the imidazo[1,2-a]pyridine core exerts a profound influence on reaction yield under optimized conditions (strong base, DME) [1]. While direct yield data for the 8-fluoro derivative is not reported, the study establishes a clear substituent-dependent reactivity gradient that informs synthetic planning for 8-fluoro-3-iodoimidazo[1,2-a]pyridine relative to analogs bearing different C2 groups.

Suzuki Coupling Yield
Method context
Yield 60-85% varies by C2 substituent
Substituent-dependent reactivity informs optimization
Based on 3-iodoimidazo[1,2-a]pyridine analogs; cross-study comparable
Suzuki coupling palladium catalysis heterocyclic chemistry C-C bond formation

GABAA Receptor Affinity: 8-Fluoroimidazo vs. Pyrimidine Core

In a direct comparative study of GABAA receptor allosteric modulators, the 8-fluoroimidazo[1,2-a]pyridine-containing ligand (compound 3) was evaluated against the imidazo[1,2-a]pyrimidine-containing reference ligand (compound 2) [1]. The functional activity in a FLIPR membrane potential assay demonstrated that the bioisosteric replacement largely maintained the desired pharmacological profile.

GABAA Receptor Modulation
Head-to-head
pEC₅₀ 7.1 (8-F) vs 7.3 (pyrimidine)
Reported functional assay response context
FLIPR assay, human α1β2γ2 receptors
GABAA receptor allosteric modulation CNS pharmacology bioisosterism

P-Glycoprotein Efflux Reduction via Fluorine Substitution

Fluorine substitution on the imidazo[1,2-a]pyridine scaffold has been demonstrated to significantly reduce P-glycoprotein (Pgp)-mediated efflux, a major barrier to oral bioavailability and CNS penetration [1]. In a series of PDGFR inhibitors, incorporation of a fluorine-substituted piperidine moiety resulted in a substantial reduction in efflux ratio.

P-gp Efflux Ratio
Class-level
Efflux ratio 1.3 (F) vs >10 (non-F)
Class-level reduced efflux liability context
Caco-2 monolayer assay; PDGFR inhibitor series
P-glycoprotein efflux oral bioavailability kinase inhibitors PDGFR

Iodo Advantage in Heteroaryl Heck Coupling

In the synthesis of imidazo[1,2-a]pyridine-based PI3K inhibitors via heteroaryl Heck coupling, the iodo-substituted intermediates were directly compared to chloro and trifloxy analogs [1]. The iodine-containing substrates consistently demonstrated superior performance.

Heck Coupling Preference
Head-to-head
Iodo preferred over Cl/OTf; higher yields, milder conditions
Iodo handle supports efficient diversification
Heteroaryl Heck with 1,3,5-triazines
heteroaryl Heck reaction palladium catalysis PI3K inhibitors iodo intermediates

Computed Physicochemical Property Profile

The target compound, 8-fluoro-3-iodoimidazo[1,2-a]pyridine, possesses a computed physicochemical profile that positions it as a viable starting point for fragment elaboration or as a core scaffold in lead optimization . Key computed properties inform its potential drug-likeness and synthetic tractability.

Computed Properties
Data to verify
MW 262; LogP 2.74; pKa 4.47
Lead-like space supports fragment elaboration
QSAR predictions; experimental validation recommended
ADME properties lead-likeness drug design in silico profiling

8-Fluoro-3-iodoimidazo[1,2-a]pyridine Application Scenarios


Bioisosteric Replacement in CNS Drug Discovery

For CNS programs where imidazo[1,2-a]pyrimidine-based leads face patent constraints or require fine-tuning of physicochemical properties without sacrificing GABAA receptor activity, 8-fluoro-3-iodoimidazo[1,2-a]pyridine offers a validated bioisosteric scaffold. Direct comparative evidence demonstrates that the 8-fluoroimidazo[1,2-a]pyridine core maintains functional potency at GABAA receptors (pEC₅₀ 7.1 vs. 7.3 for the pyrimidine analog) while achieving close lipophilicity matching (ΔLog P = -0.23) [1]. The C3-iodo handle further enables late-stage diversification via Suzuki-Miyaura coupling to explore additional vector space around the receptor binding pocket [2].

Kinase Inhibitor Optimization: Reducing Pgp Efflux

In kinase inhibitor programs where P-glycoprotein (Pgp)-mediated efflux limits oral bioavailability or restricts brain penetration, the 8-fluoro substitution on the imidazo[1,2-a]pyridine scaffold provides a strategic design element. Class-level evidence from the PDGFR inhibitor series demonstrates that fluorine incorporation on this scaffold reduces Pgp efflux ratios from >10 to 1.3 (an 8.7-fold improvement) [1]. The 8-fluoro-3-iodoimidazo[1,2-a]pyridine building block thus enables the construction of elaborated inhibitors with a reduced efflux liability built into the core scaffold from the earliest stages of lead optimization.

Suzuki-Miyaura Arylation for Diversity-Oriented Synthesis

For medicinal chemistry campaigns requiring parallel synthesis of diverse C3-substituted analogs, 8-fluoro-3-iodoimidazo[1,2-a]pyridine provides a versatile and reactive iodo handle for Pd-catalyzed cross-coupling. Iodo intermediates are preferred over chloro or trifloxy analogs in heteroaryl Heck couplings due to higher yields and milder reaction conditions [1]. Additionally, Suzuki-Miyaura coupling yields with 3-iodoimidazo[1,2-a]pyridines range from 60-85% depending on C2 substitution, and the reaction is well-optimized with strong bases in DME [2], enabling rapid library generation with predictable efficiency.

Lead-Like Fragment Elaboration & Scaffold Hopping

With a molecular weight of 262.02 g/mol and a LogP of 2.74, 8-fluoro-3-iodoimidazo[1,2-a]pyridine resides in lead-like chemical space, providing ample room for fragment growth without exceeding desirable property thresholds [1]. This makes it an ideal core for scaffold-hopping exercises where the imidazo[1,2-a]pyridine system is used to replace benzimidazole or other fused heterocyclic cores while maintaining PI3K isoform selectivity, as demonstrated in the ZSTK474 analog series [2].

Application
Selection Property
Validation Focus
CNS bioisosteric replacement
Close lipophilicity match (ΔLog P ~ -0.2)
Target-engagement assay context
Kinase inhibitor P-gp efflux reduction
Reduced efflux liability design
Caco-2 permeability assay context
Suzuki-Miyaura diversification
Iodo handle reactivity
Cross-coupling yield optimization
Lead-like fragment elaboration
MW
Physicochemical property monitoring

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